molecular formula C19H15NO B8370660 2-((naphthalen-2-yl)methyl)isoindolin-1-one CAS No. 62041-81-0

2-((naphthalen-2-yl)methyl)isoindolin-1-one

Cat. No.: B8370660
CAS No.: 62041-81-0
M. Wt: 273.3 g/mol
InChI Key: CWKMGBCECFZTJK-UHFFFAOYSA-N
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Description

2-((Naphthalen-2-yl)methyl)isoindolin-1-one is an organic compound characterized by the presence of a naphthalene ring attached to an isoindolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((naphthalen-2-yl)methyl)isoindolin-1-one typically involves the condensation of naphthalen-2-ylmethylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The mixture is heated to facilitate the formation of the isoindolinone ring structure. The reaction is typically monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((Naphthalen-2-yl)methyl)isoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalene derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoindolinone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Naphthalene-2-carboxylic acid derivatives.

    Reduction: Reduced isoindolinone derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

2-((Naphthalen-2-yl)methyl)isoindolin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-((naphthalen-2-yl)methyl)isoindolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds such as naphthalene-2-carboxylic acid and naphthalene-2-amine share structural similarities.

    Isoindolinone derivatives: Compounds like isoindolin-1-one and its substituted derivatives.

Uniqueness

2-((Naphthalen-2-yl)methyl)isoindolin-1-one is unique due to the combination of the naphthalene and isoindolinone structures, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

62041-81-0

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

2-(naphthalen-2-ylmethyl)-3H-isoindol-1-one

InChI

InChI=1S/C19H15NO/c21-19-18-8-4-3-7-17(18)13-20(19)12-14-9-10-15-5-1-2-6-16(15)11-14/h1-11H,12-13H2

InChI Key

CWKMGBCECFZTJK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of naphthalen-2-yl-methylamine (47.2 mg, 0.3 mmol), 2-bromomethyl-benzoic acid methyl ester (68.7 mg, 0.3 mmol), and K2CO3 (83 mg, 0.6 mmol) in toluene (2 mL) was heated with stirring at 100° C. for 2 h. Workup and silica gel column chromatography using a gradient of hexanes to 50% ethyl acetate in hexanes afforded 2-naphthalen-2-ylmethyl-2,3-dihydroisoindol-1-one (57 mg, 70%). GC/MS gave: m/z (rel.int.) 273 (M+, 45), 141 (100), 119 (27), 115 (27), and 91 (25).
Quantity
47.2 mg
Type
reactant
Reaction Step One
Quantity
68.7 mg
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reactant
Reaction Step One
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Quantity
83 mg
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reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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